2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Medicinal Chemistry Library Synthesis HIV-1 Integrase

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 106551-73-9; molecular formula C₁₆H₁₄N₂O₃; MW 282.3 g/mol) is a heterocyclic small molecule belonging to the hexahydroquinoline (HHQ) class. It features a 1,4-dihydropyridine (DHP) pharmacophore embedded within a fused bicyclic core, bearing a 7-phenyl substituent and a free primary carboxamide at the C3 position.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 106551-73-9
Cat. No. B11839623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
CAS106551-73-9
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)N)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O3/c17-15(20)12-8-11-13(18-16(12)21)6-10(7-14(11)19)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,17,20)(H,18,21)
InChIKeyADRSLTLXKQLNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 106551-73-9): A Versatile Hexahydroquinoline-3-carboxamide Scaffold for Diversified Drug Discovery


2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 106551-73-9; molecular formula C₁₆H₁₄N₂O₃; MW 282.3 g/mol) is a heterocyclic small molecule belonging to the hexahydroquinoline (HHQ) class . It features a 1,4-dihydropyridine (DHP) pharmacophore embedded within a fused bicyclic core, bearing a 7-phenyl substituent and a free primary carboxamide at the C3 position . The HHQ scaffold is recognized for its pluripotent biological profile spanning calcium channel modulation, antimalarial activity, MDR reversal, EGFR inhibition, and antiviral applications, making the unsubstituted carboxamide a strategic starting material for structure–activity relationship (SAR) exploration and focused library synthesis .

Why Generic Substitution Fails: Structural Determinants That Differentiate CAS 106551-73-9 from Its Closest Analogs in Research Procurement


In-class hexahydroquinoline derivatives cannot be casually interchanged because subtle structural variations at the C3 functional group, the 7-position, and the oxidation state of the quinoline ring profoundly alter pharmacological profile, metabolic stability, and synthetic utility. The free primary carboxamide at C3 in CAS 106551-73-9 distinguishes it from the corresponding carboxylic acid (CAS 106551-78-4), which requires activation for amide coupling . The 7-phenyl substituent imparts conformational rigidity and potential π-stacking interactions absent in the des-phenyl analog (CAS 84548-18-5) . Furthermore, amide-containing HHQs exhibit superior metabolic stability on rat liver microsomes compared to their ester counterparts, a finding with direct implications for in vivo pharmacokinetics . These structural features collectively determine the compound's suitability as a privileged starting point for focused library synthesis rather than a terminal biologically optimized molecule.

Quantitative Differentiation Evidence for 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 106551-73-9): Comparator-Anchored Performance Data


Free Primary Carboxamide vs. Carboxylic Acid: Enabling Direct Amide Coupling Without Pre-Activation for Derivative Synthesis

The free primary carboxamide at C3 of CAS 106551-73-9 enables direct reactivity with anilines via carbonyldiimidazole (CDI)-mediated coupling to generate N-substituted carboxamide derivatives in 71–85% yield, as demonstrated for the broader 2,5-dioxo-HHQ-3-carboxamide class . In contrast, the carboxylic acid analog (CAS 106551-78-4) requires a separate activation step (e.g., conversion to acid chloride or active ester) prior to amide bond formation, adding synthetic complexity and potentially reducing overall yield. The amide is also less prone to decarboxylation side reactions under thermal or acidic conditions compared to the free acid .

Medicinal Chemistry Library Synthesis HIV-1 Integrase

7-Phenyl Substitution vs. Des-Phenyl Analog: Conformational Constraint and Enhanced Lipophilic Interaction Potential

The 7-phenyl substituent in CAS 106551-73-9 introduces a chiral center at C7 and a bulky aromatic group that constrains the cyclohexenone ring conformation and provides a π-stacking surface for protein–ligand interactions. In contrast, the des-phenyl analog (CAS 84548-18-5; 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide) lacks this substituent, resulting in greater conformational flexibility and reduced potential for aromatic interactions with hydrophobic protein pockets . Crystallographic analysis of related 7-phenyl HHQ derivatives confirms the phenyl ring adopts specific dihedral angles (ca. 78–88°) relative to the dihydropyridine plane, influencing molecular recognition .

Molecular Recognition π-Stacking Conformational Analysis

Carboxamide vs. Ester Functionality: Superior Metabolic Stability on Rat Liver Microsomes for the Amide-Containing HHQ Scaffold

A systematic head-to-head comparison of amide- and ester-containing hexahydroquinoline derivatives (EM1–EM15) demonstrated that amide-functionalized HHQs exhibit superior metabolic stability on Wistar albino rat liver microsomes compared to their ester counterparts, while retaining significant calcium channel blocking activity . Specifically, amide derivatives EM4 and EM6 inhibited Cav1.2 (L-type) with IC₅₀ values of 1.6 ± 0.4 μM and 2.8 ± 0.9 μM, and Cav3.2 (T-type) with IC₅₀ values of 0.6 ± 0.3 μM and 1.4 ± 0.2 μM, respectively, as determined by whole-cell patch clamp electrophysiology . The (R)-enantiomer of EM4 achieved 84.5% block of Cav1.2 and 97.1% block of Cav3.2 at 10 μM . Although the amide derivatives were somewhat less potent than their ester counterparts in calcium channel blockade, the enhanced metabolic stability makes the amide scaffold a superior starting point for lead optimization where prolonged half-life is desired .

Metabolic Stability Calcium Channel Blockers Pharmacokinetics

Hexahydroquinoline Scaffold vs. Tetrahydroquinoline Counterparts: Differential Multidrug Resistance Reversal Activity in P-gp-Overexpressing Cancer Cells

A comparative study of 5-oxo-hexahydroquinoline-3-carboxamide derivatives and their tetrahydroquinoline counterparts demonstrated that both structural classes can block P-glycoprotein (P-gp) efflux in MES-SA-DX5 uterine sarcoma cells, but with differential selectivity profiles . Compounds A1 and A2 (hexahydroquinoline structure bearing 2,4-dichlorophenyl and 4-bromophenyl moieties, respectively) and their tetrahydroquinoline counterparts B1 and B2 significantly blocked P-gp efflux and induced apoptosis . Only compounds A2 and B2 showed relative selectivity against cancer and MDR cells compared to non-resistant and non-cancerous cells . Separately, in a focused series of 26 novel 5-oxo-hexahydroquinoline derivatives, compound 5c reduced the IC₅₀ of doxorubicin by 70.1% at 10 μM and 88.7% at 25 μM in MES-SA/DX5 cells, while showing no cytotoxicity against noncancerous HEK293 cells .

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

HHQ-3-Carboxamide as a Privileged Scaffold for HIV-1 Integrase–LEDGF/p75 Protein–Protein Interaction Disruption: Computational Identification and Experimental Validation

Computational virtual screening identified the N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide scaffold as a promising candidate for disrupting the HIV-1 integrase–LEDGF/p75 protein–protein interaction . The synthesized N-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide derivatives were non-toxic in MT4 cells at 100 μM and were subsequently evaluated for antiviral activity in HIV-1 infected MT4 cells at a single-dose concentration of 100 μM . This demonstrates that the 2,5-dioxo-HHQ-3-carboxamide core—of which CAS 106551-73-9 is the 7-phenyl unsubstituted amide prototype—possesses an inherent safety window suitable for antiviral screening cascades, distinguishing it from more cytotoxic quinoline-based integrase inhibitors that show toxicity at comparable concentrations .

HIV-1 Integrase LEDGF/p75 Antiviral Drug Discovery

Optimal Research and Industrial Application Scenarios for 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 106551-73-9)


Focused Library Synthesis for HIV-1 Integrase–LEDGF/p75 Protein–Protein Interaction Inhibitors

CAS 106551-73-9 serves as an ideal starting material for synthesizing N-substituted carboxamide libraries targeting the HIV-1 IN–LEDGF/p75 interface. The free primary amide allows direct CDI-mediated coupling with diverse anilines to generate derivatives in 71–85% yield . The 7-phenyl group provides a built-in aromatic moiety for exploring hydrophobic interactions within the LEDGF/p75 binding pocket, while the demonstrated non-toxicity of the HHQ-3-carboxamide class at 100 μM in MT4 cells reduces the risk of cytotoxic confounding during antiviral screening .

Calcium Channel Blocker Lead Generation with Built-In Metabolic Stability

The HHQ core with amide functionality offers a metabolically stable alternative to ester-based dihydropyridine calcium channel blockers. Researchers can use CAS 106551-73-9 as a synthetic intermediate to introduce diverse C4-aryl substituents via the Hantzsch reaction, generating analogs for patch-clamp screening against Cav1.2 (L-type) and Cav3.2 (T-type) channels. Amide-containing HHQs have demonstrated IC₅₀ values in the low micromolar range (0.6–2.8 μM) with superior rat microsomal stability compared to matched ester analogs .

Multidrug Resistance Reversal Agent Development in Oncology

CAS 106551-73-9 provides a scaffold for synthesizing P-glycoprotein (P-gp) inhibitors that can resensitize MDR cancer cells to chemotherapeutic agents. The HHQ class has demonstrated up to 88.7% reduction in doxorubicin IC₅₀ in P-gp-overexpressing MES-SA/DX5 cells . The 7-phenyl substituent offers an additional vector for modulating cancer-cell selectivity, as demonstrated by the differential selectivity profiles observed between hexahydroquinoline and tetrahydroquinoline analogs . Procurement of the carboxamide rather than the carboxylic acid precursor streamlines the synthesis of N-substituted analogs for SAR exploration.

Antimalarial Drug Discovery Targeting Blood-Stage and Transmission-Blocking Activity

Hexahydroquinolines have been validated as antimalarial candidates with low nanomolar potency against Plasmodium falciparum blood stages and potent transmission-blocking activity in Anopheles mosquito models . CAS 106551-73-9, as a 7-phenyl-substituted HHQ-3-carboxamide, can serve as a core scaffold for generating analogs that target the PfMDR1 transporter—a mechanism orthogonal to first-line antimalarials such as lumefantrine—thereby enabling combination strategies that exert opposing selective pressures on the parasite .

Quote Request

Request a Quote for 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.